Terfenadine-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

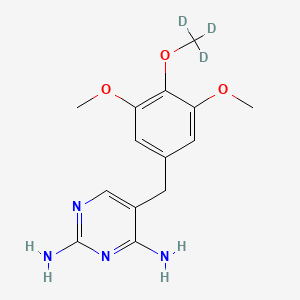

Terfenadine-d3: is a deuterated form of terfenadine, an antihistamine that was widely used for the treatment of allergic conditions such as hay fever and urticaria. The deuterium atoms in this compound replace three hydrogen atoms, which can help in studying the pharmacokinetics and metabolic pathways of the drug without altering its pharmacological properties .

作用机制

Target of Action

Terfenadine primarily targets the Histamine H1 receptor (H1R) . This receptor plays a crucial role in allergic reactions and inflammatory responses. Terfenadine also interacts with other molecular targets such as serotonin receptors , HERG protein , adrenergic receptors , dopamine D3 receptor , inducible nitric oxide synthase (iNOS) , epidermal growth factor receptor erbB1 (EGFR) , tyrosine-protein kinases , and C-C chemokine receptor type 5 (CCR5) .

Mode of Action

Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Biochemical Pathways

Terfenadine modulates several biochemical pathways. It suppresses STAT3 phosphorylation and expression of its gene products by inhibiting MEK/ERK and JAK2 activation in cells . Furthermore, terfenadine diminishes the complex formation of MEK1/2 with β-arrestin 2 and dwindles the phosphorylation of PKC substrates .

Pharmacokinetics

Terfenadine undergoes extensive first-pass metabolism, which results in low plasma concentrations of the parent drug . The active metabolite of terfenadine is fexofenadine . Terfenadine interacts with CYP2D6 and CYP3A4 during its metabolism .

Result of Action

Terfenadine markedly attenuates the viability of cells by abrogating histamine H1 receptor (H1R) signaling . It modulates the balance of Bax and Bcl-2 , triggering cytochrome c discharge in the cytoplasm, thereby stimulating the caspase cascade and poly-(ADP-ribose) polymerase (PARP) degradation . Moreover, terfenadine suppresses murine double minute-2 (Mdm2) expression, whereas p53 expression increases .

Action Environment

The action of Terfenadine-d3 can be influenced by environmental factors. For instance, the type 3 deiodinase (D3), which inactivates thyroid hormone (TH) and protects developing tissues from undue TH action, is a key factor . D3 is highly expressed in the developing testis, and D3-deficient mice exhibit thyrotoxicosis and cell proliferation arrest in the neonatal testis .

生化分析

Biochemical Properties

Terfenadine-d3, like Terfenadine, is an H1-receptor antagonist antihistamine . It competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Cellular Effects

This compound influences cell function by competing with histamine for binding at H1-receptor sites . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its competition with histamine for binding at H1-receptor sites . This binding is reversible and suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Temporal Effects in Laboratory Settings

Studies on Terfenadine have shown that it has a relatively high elimination rate from the locust hemolymph .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Terfenadine. Terfenadine is metabolized into fexofenadine, its active metabolite

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of terfenadine-d3 involves the incorporation of deuterium atoms into the terfenadine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are crucial to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions: : Terfenadine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its active metabolite, fexofenadine-d3.

Reduction: Reduction reactions can be used to modify the functional groups in the molecule.

Substitution: Halogenation and other substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

Oxidation: Fexofenadine-d3

Reduction: Various reduced derivatives of this compound

Substitution: Halogenated derivatives of this compound

科学研究应用

Chemistry: : Terfenadine-d3 is used in chemical research to study the metabolic pathways and degradation products of terfenadine. The incorporation of deuterium atoms allows for precise tracking using mass spectrometry .

Biology: : In biological research, this compound is used to investigate the interactions of terfenadine with biological targets, such as histamine receptors. The deuterated form provides insights into the drug’s binding affinity and kinetics .

Medicine: : this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of terfenadine. This information is crucial for optimizing dosing regimens and minimizing side effects .

Industry: : In the pharmaceutical industry, this compound is used in the development of new antihistamine drugs. Its deuterated form helps in the identification of potential drug-drug interactions and the evaluation of drug safety profiles .

相似化合物的比较

Similar Compounds

Fexofenadine: The active metabolite of terfenadine, used as an antihistamine with a similar mechanism of action.

Astemizole: Another H1-receptor antagonist with a similar structure and function.

Loratadine: A second-generation antihistamine with fewer sedative effects compared to first-generation antihistamines.

Uniqueness: : Terfenadine-d3 is unique due to the incorporation of deuterium atoms, which allows for detailed pharmacokinetic and metabolic studies without altering the drug’s pharmacological properties. This makes it a valuable tool in both research and industrial applications .

属性

CAS 编号 |

192584-82-0 |

|---|---|

分子式 |

C₃₂H₃₈D₃NO₂ |

分子量 |

474.69 |

同义词 |

α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutan-α,β,β-d3-ol; α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d3; _x000B_α-(p-tert-Butylphenyl)-4-(α-hydroxy-α-phenylbenzyl)-1-piperidinebutanol-d3; All |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester](/img/structure/B1145598.png)